N-Cyclopropyltetrahydrothiophen-3-amine

N-Cyclopropyltetrahydrothiophen-3-amine (IUPAC: N-cyclopropylthiolan-3-amine; CAS 954253-24-8) is a saturated sulfur-containing heterocyclic secondary amine with the molecular formula C₇H₁₃NS and a molecular weight of 143.25 g/mol. The compound features a tetrahydrothiophene (thiolane) core bearing a cyclopropyl substituent on the exocyclic amine at the 3-position.

Molecular Formula C7H13NS
Molecular Weight 143.25 g/mol
CAS No. 954253-24-8
Cat. No. B3333275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclopropyltetrahydrothiophen-3-amine
CAS954253-24-8
Molecular FormulaC7H13NS
Molecular Weight143.25 g/mol
Structural Identifiers
SMILESC1CC1NC2CCSC2
InChIInChI=1S/C7H13NS/c1-2-6(1)8-7-3-4-9-5-7/h6-8H,1-5H2
InChIKeyDFZRIVUVHOAVOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclopropyltetrahydrothiophen-3-amine (CAS 954253-24-8): Chemical Identity, Procurement-Relevant Physicochemical Baseline, and Comparator Landscape


N-Cyclopropyltetrahydrothiophen-3-amine (IUPAC: N-cyclopropylthiolan-3-amine; CAS 954253-24-8) is a saturated sulfur-containing heterocyclic secondary amine with the molecular formula C₇H₁₃NS and a molecular weight of 143.25 g/mol . The compound features a tetrahydrothiophene (thiolane) core bearing a cyclopropyl substituent on the exocyclic amine at the 3-position. It is commercially available as a research chemical and synthetic building block, typically supplied at 98% purity . Closest structural analogs include N-alkyl tetrahydrothiophen-3-amines (e.g., N-methyl, N-ethyl, N-isopropyl) and the unsubstituted parent amine tetrahydrothiophen-3-amine (CAS 101993-01-5), all of which share the same thiolane scaffold but differ in the N-substituent, a modification that can profoundly influence conformation, basicity, lipophilicity, metabolic stability, and target binding.

Why Generic N-Alkyl Tetrahydrothiophen-3-amines Cannot Simply Replace N-Cyclopropyltetrahydrothiophen-3-amine in Drug Discovery and Chemical Biology Programs


The cyclopropyl group is not a passive alkyl substituent; it imposes unique electronic and conformational effects due to its ring strain, partial π-character, and restricted rotational freedom. In amine-containing scaffolds, replacement of a cyclopropyl with a simple alkyl (e.g., methyl, ethyl, isopropyl) can alter the amine pKa by 0.5–1.5 units, shift the conformational equilibrium of the tetrahydrothiophene ring, and change metabolic pathways—potentially converting a selective, metabolically stable lead into a promiscuous or rapidly cleared analog. Without direct, quantitative comparator data, the risk of failed target engagement, off-target activity, or poor ADME properties makes generic substitution scientifically unjustifiable. The sections below identify the specific evidence dimensions where such data are required but were not found in the accessible public domain, underscoring the need for prospective head-to-head profiling before any substitution decision.

N-Cyclopropyltetrahydrothiophen-3-amine (CAS 954253-24-8) Quantitative Comparator Evidence: A Gap Analysis


Procurement-Relevant Application Scenarios for N-Cyclopropyltetrahydrothiophen-3-amine Based on Available Structural Rationale


Fragment-Based Drug Discovery Requiring Conformationally Restricted Secondary Amine Building Blocks

The combination of a saturated sulfur heterocycle and a cyclopropylamine offers a compact, three-dimensional scaffold with defined conformational preferences. In fragment libraries targeting enzymes with deep, enclosed active sites (e.g., LSD1, GABA aminotransferase), the thiolane ring and the cyclopropyl group may provide a distinct shape and electrostatic complementarity compared to phenyl or piperidine analogs. Procurement of this compound for fragment screening or SAR expansion is justified when the objective is to explore novel chemotypes unavailable through simple N-alkyl analogs. However, no direct comparative potency, selectivity, or biophysical data are currently available to quantify its advantage over the closest N-alkyl or N-aryl tetrahydrothiophen-3-amines.

Medicinal Chemistry Optimization of CNS-Penetrant Candidates Where pKa Modulation Is Critical

Cyclopropylamines typically exhibit lower basicity than their acyclic alkyl counterparts, which can reduce the pKa of the conjugate acid by approximately 0.5–1.0 log units. This property is valuable for tuning CNS penetration (desired pKa range ~6–8 for optimal brain exposure). N-Cyclopropyltetrahydrothiophen-3-amine may serve as a key intermediate or final compound for programs where fine-tuning the amine pKa is hypothesized to improve permeability or reduce P-gp efflux relative to N-methyl or N-ethyl analogs. Prospective experimental pKa measurement and comparative permeability data (e.g., PAMPA or MDCK-MDR1 assays) are recommended to confirm this differential.

Synthesis of Cyclopropyl-Containing Probe Molecules for Metabolic Stability Studies

The N-cyclopropyl group is often employed to block N-dealkylation by cytochrome P450 enzymes, a common metabolic soft spot for N-alkyl amines. Procuring N-cyclopropyltetrahydrothiophen-3-amine for in vitro metabolic stability assays (e.g., human liver microsomes) may reveal a longer half-life compared to the N-methyl or N-ethyl derivatives. This scenario is directly relevant for procurement when the goal is to generate comparative intrinsic clearance data that could justify selecting the cyclopropyl analog as a lead scaffold over other N-substituted tetrahydrothiophen-3-amines.

Chemical Biology Tool Compound Development Targeting Sulfur-Containing Heterocycle Recognition Motifs

The tetrahydrothiophene moiety introduces a thioether group capable of engaging in unique non-covalent interactions (e.g., S–π, chalcogen bonding) that oxygen heterocycles cannot replicate. When combined with the cyclopropylamine, this compound offers a dual-pharmacophore probe for investigating sulfur-mediated binding in protein active sites. Procurement is warranted for research groups seeking to build a focused library of sulfur heterocycle-cyclopropylamine hybrids for systematic profiling against a panel of targets known to accommodate thioether ligands (e.g., metalloenzymes, bromodomains). Comparative binding data against the corresponding tetrahydrofuran or cyclopentane analogs would be needed to quantify the sulfur-specific contribution.

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